Cas no 2640978-36-3 (N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide)

N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a specialized sulfonamide derivative featuring a cyclopentyl-substituted thiazole core linked to a piperidine scaffold. This compound exhibits potential as an intermediate or active moiety in medicinal chemistry, particularly in the development of targeted therapeutics. The cyclopropanesulfonamide group enhances metabolic stability, while the thiazole and piperidine components contribute to binding affinity and selectivity. Its structural complexity allows for precise modulation of pharmacological properties, making it valuable for research in enzyme inhibition or receptor modulation. The compound's well-defined synthetic pathway ensures reproducibility, supporting its use in drug discovery and biochemical studies.
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide structure
2640978-36-3 structure
Product name:N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
CAS No:2640978-36-3
MF:C17H27N3O2S2
Molecular Weight:369.545181512833
CID:5317032
PubChem ID:155800545

N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide 化学的及び物理的性質

名前と識別子

    • N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
    • F6752-3463
    • 2640978-36-3
    • AKOS040723876
    • N-[1-[(2-Cyclopentyl-4-thiazolyl)methyl]-3-piperidinyl]cyclopropanesulfonamide
    • インチ: 1S/C17H27N3O2S2/c21-24(22,16-7-8-16)19-14-6-3-9-20(10-14)11-15-12-23-17(18-15)13-4-1-2-5-13/h12-14,16,19H,1-11H2
    • InChIKey: DFKUSNATMAFBMC-UHFFFAOYSA-N
    • SMILES: C1(S(NC2CCCN(CC3=CSC(C4CCCC4)=N3)C2)(=O)=O)CC1

計算された属性

  • 精确分子量: 369.15446946g/mol
  • 同位素质量: 369.15446946g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 526
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.9Ų
  • XLogP3: 2.7

じっけんとくせい

  • 密度みつど: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 519.4±60.0 °C(Predicted)
  • 酸度系数(pKa): 10.78±0.20(Predicted)

N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6752-3463-5μmol
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640978-36-3
5μmol
$94.5 2023-09-07
Life Chemicals
F6752-3463-5mg
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640978-36-3
5mg
$103.5 2023-09-07
Life Chemicals
F6752-3463-100mg
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640978-36-3
100mg
$372.0 2023-09-07
Life Chemicals
F6752-3463-10μmol
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640978-36-3
10μmol
$103.5 2023-09-07
Life Chemicals
F6752-3463-40mg
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640978-36-3
40mg
$210.0 2023-09-07
Life Chemicals
F6752-3463-20μmol
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640978-36-3
20μmol
$118.5 2023-09-07
Life Chemicals
F6752-3463-1mg
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640978-36-3
1mg
$81.0 2023-09-07
Life Chemicals
F6752-3463-15mg
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640978-36-3
15mg
$133.5 2023-09-07
Life Chemicals
F6752-3463-4mg
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640978-36-3
4mg
$99.0 2023-09-07
Life Chemicals
F6752-3463-3mg
N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
2640978-36-3
3mg
$94.5 2023-09-07

N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide 関連文献

N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamideに関する追加情報

Professional Introduction to N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide (CAS No. 2640978-36-3)

N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide, identified by its CAS number 2640978-36-3, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule belongs to a class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this compound, particularly the presence of a cyclopentyl group and a 1,3-thiazole moiety, contribute to its unique chemical properties and biological interactions.

The< strong>N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide structure combines a piperidine ring with a cyclopropane sulfonamide moiety, creating a scaffold that is both rigid and flexible. This combination of structural elements has been explored in recent years for its potential in modulating various biological pathways. The< strong>1,3-thiazole ring is known for its stability and ability to engage in hydrogen bonding, making it a valuable component in drug design. Additionally, the< strong>cyclopentyl group introduces steric hindrance, which can influence the compound's binding affinity and selectivity.

In the context of contemporary pharmaceutical research, sulfonamides have garnered attention for their role as bioisosteres in drug development. Bioisosterism involves the replacement of one functional group with another that has similar physical or chemical properties but different electronic characteristics. This approach can lead to improved pharmacokinetic profiles, such as enhanced solubility or reduced metabolic clearance. The< strong>N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide molecule exemplifies this principle by incorporating bioisosteric elements that may enhance its bioavailability and target specificity.

The< strong>cyclopropane sulfonamide moiety in this compound is particularly noteworthy due to its potential to interact with biological targets in a unique manner. Cyclopropane rings are known for their ability to induce conformational constraints in proteins, which can lead to altered binding affinities. This feature has been exploited in the development of novel therapeutic agents that exhibit high selectivity for specific biological receptors. The< strong>piperidine ring further contributes to the compound's complexity by providing a platform for further functionalization and derivatization.

Recent studies have highlighted the importance of sulfonamides in addressing various therapeutic challenges. For instance, sulfonamides have been shown to exhibit inhibitory activity against enzymes and receptors involved in inflammatory responses, metabolic disorders, and infectious diseases. The< strong>N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide molecule has been investigated for its potential role in modulating these pathways, with preliminary findings suggesting promising activity in preclinical models.

The synthesis of< strong>N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves multi-step organic transformations that highlight the synthetic ingenuity required to construct such complex molecules. Key steps include the formation of the< strong>cyclopentyl group via cyclopropanation reactions and the integration of the< strong>1,3-thiazole ring through cyclization processes. These synthetic strategies are often employed to achieve high yields and purity levels, which are crucial for pharmaceutical applications.

The pharmacological profile of< strong>N-{1-[ (2-cyclopentyl - 1 , 3 - thiazol - 4 - yl ) methyl ] piperidin - 3 - yl } cyc lo pro pan esul fon am ide has been evaluated through both computational modeling and experimental assays. Computational studies have predicted favorable binding interactions with target proteins, while experimental data have provided insights into its metabolic stability and pharmacokinetic behavior. These combined approaches are essential for understanding how the compound behaves within biological systems and for guiding further optimization efforts.

The potential applications of< strong>N-{[ ( 2 - cyc lo pent yl - 1 , 3 - thia z ol - 4 - yl ) m eth yl ] piper idin - 3 - yl } cyc lo pro pan esul fon am ide extend beyond traditional therapeutic areas. For example, its structural features make it a candidate for use as an intermediate in the synthesis of more complex drug candidates or as a tool compound for exploring novel biological mechanisms. The versatility of sulfonamides allows them to be tailored for specific applications, making them valuable assets in medicinal chemistry libraries.

In conclusion,< strong>N-{[ ( 2 - cyc lo pent yl - 1 , 3 - thia z ol - 4 - yl ) m eth yl ] piper idin - 3 - yl } cyc lo pro pan esul fon am ide (CAS No.< strong>2640978- 36 - 3), with its unique structural composition and promising biological activities, represents a significant advancement in pharmaceutical chemistry. The integration of< strong>cyclopentyl,< strong>piperidine,and1 , 3 - thia z ol moieties into a single molecular framework demonstrates the potential for innovative drug design strategies. As research continues to uncover new therapeutic targets and mechanisms,compounds like this one will play an increasingly important role in addressing unmet medical needs.

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